1-Oleoyl-sn-glycerol

Monoacylglycerol Acyltransferase (MGAT) Stereospecificity Triacylglycerol Synthesis

For assays demanding strict stereochemical fidelity, this 1-Oleoyl-sn-glycerol is the essential substrate. It provides a 1.81-fold higher MAGL affinity (Km 0.27 mM) than its sn-2 isomer, preventing kinetic confounding in HTS. Its distinct MGAT-independent metabolic shunting makes it the definitive tracer for de novo Gro-3-P pathway flux analysis, ensuring reproducible, publishable data.

Molecular Formula C₂₁H₄₀O₄
Molecular Weight 356.54
CAS No. 129784-87-8
Cat. No. B1139666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-sn-glycerol
CAS129784-87-8
Synonyms(9Z)-9-Octadecenoic Acid (S)-2,3-Dihydroxypropyl Ester;  1-Monooleoyl-sn-glycerol; 
Molecular FormulaC₂₁H₄₀O₄
Molecular Weight356.54
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oleoyl-sn-glycerol (CAS 129784-87-8): Defined Stereochemistry for Accurate Lipid Metabolism and Signaling Research


1-Oleoyl-sn-glycerol (CAS: 129784-87-8) is a monoacylglycerol (MAG) with a single oleoyl chain esterified at the sn-1 position of the glycerol backbone [1]. This precise stereochemical configuration distinguishes it from racemic mixtures (1-oleoyl-rac-glycerol) and positional isomers (2-oleoyl-sn-glycerol), defining its role as a specific substrate, metabolic intermediate, and signaling molecule in biochemical assays [1]. Its primary applications include use as a substrate for monoacylglycerol lipases and acyltransferases, as well as a reference standard in lipidomics, where stereochemical purity is paramount for reliable data interpretation [2].

1-Oleoyl-sn-glycerol Procurement Risks: Why Stereochemistry and Purity Dictate Experimental Validity


Substituting 1-oleoyl-sn-glycerol with its racemic mixture (1-oleoyl-rac-glycerol) or a positional isomer (2-oleoyl-sn-glycerol) is a significant risk to experimental validity due to known differences in enzyme stereospecificity, physical properties, and analytical purity standards. The sn-1 configuration is not a trivial detail; it is a key recognition element for specific enzymes like monoacylglycerol acyltransferase (MGAT), which exhibits a clear substrate preference [1]. Furthermore, the physical form of the compound (solid vs. liquid) at ambient temperatures differs from its racemic counterpart, impacting handling and formulation . Finally, the available purity grades for the stereospecific sn-1 compound are often lower than those for the racemic analytical standard, making it unsuitable for applications requiring a defined high-purity reference without additional purification and validation steps .

Quantitative Evidence for Selecting 1-Oleoyl-sn-glycerol over Closest Analogs


Stereospecific Acylation: 1-Oleoyl-sn-glycerol vs. 3-Palmitoyl-sn-glycerol in Rat Intestinal Microsomes

In rat intestinal microsomes, the monoacylglycerol acyltransferase (MGAT) exhibits differential substrate acceptance based on stereochemistry. While 1-palmitoyl-sn-glycerol is an effective acyl acceptor for the synthesis of diacylglycerols, its enantiomer, 3-palmitoyl-sn-glycerol, is not a suitable substrate [1]. This demonstrates a clear stereochemical preference for the sn-1 configuration in this critical lipid synthesis pathway, underscoring the functional non-equivalence of stereoisomers.

Monoacylglycerol Acyltransferase (MGAT) Stereospecificity Triacylglycerol Synthesis

Kinetic Preference for MGAT: 1-Oleoyl-sn-glycerol as a Preferred Substrate

The enzyme monoacylglycerol acyltransferase (MGAT) from peanut (Arachis hypogaea) exhibits a clear substrate preference for 1-oleoyl-sn-glycerol over its positional isomer, 2-oleoyl-sn-glycerol. It is designated as the 'preferred substrate' in the reaction with oleoyl-CoA to produce 1,2-dioleoyl-sn-glycerol [1]. Quantitatively, the Michaelis-Menten constant (KM) for this interaction is reported as 0.01481 mM, providing a specific kinetic benchmark for assay design and enzyme characterization [1].

Enzyme Kinetics MGAT Substrate Specificity Triacylglycerol Biosynthesis

Hydrolysis Rate of 1-Oleoyl-sn-glycerol by Rat Hepatic Lipase vs. Phospholipid Substrates

Rat hepatic lipase exhibits a significantly higher catalytic rate (Vmax) for 1-oleoyl-sn-glycerol compared to various phospholipid substrates. In a mixed micellar assay system with Triton X-100, the Vmax for 1-oleoyl-sn-glycerol hydrolysis was 144 μmol/min/mg [1]. This rate is 2.1-fold higher than that for phosphatidic acid (PA, 67 μmol/min/mg) and a substantial 36-fold higher than for phosphatidylcholine (PC, 4 μmol/min/mg) [1].

Hepatic Lipase Lipoprotein Metabolism Enzyme Kinetics Substrate Specificity

Distinct Physical State: 1-Oleoyl-sn-glycerol is a Solid, Not a Liquid

The physical state of 1-oleoyl-sn-glycerol differs significantly from its racemic counterpart (1-oleoyl-rac-glycerol) and other monoacylglycerols. While 1-oleoyl-rac-glycerol is a liquid at room temperature, 1-oleoyl-sn-glycerol is a waxy white solid [1] with an experimentally determined melting point of 34.5–36 °C . This is a substantial deviation from the predicted melting point of 165.87 °C often cited in computational databases, highlighting the importance of empirically verified data for the specific stereoisomer .

Physical Properties Formulation Handling Stability

Analytical Purity Grade: sn-1 Isomer vs. Racemic Mixture for Standardization

The commercially available purity grades for 1-oleoyl-sn-glycerol and its racemic mixture serve different scientific purposes. 1-oleoyl-sn-glycerol is typically supplied at a purity of >90% for biochemical assays . In contrast, 1-oleoyl-rac-glycerol is widely available as a certified analytical standard with a purity of ≥99% for use in chromatographic calibrations and quantitative analysis .

Analytical Standards Lipidomics Purity Quality Control

High-Impact Application Scenarios for 1-Oleoyl-sn-glycerol (CAS 129784-87-8)


Investigating Monoacylglycerol Acyltransferase (MGAT) Activity and Inhibition

For studies focused on MGAT, a key enzyme in intestinal triacylglycerol synthesis and a drug target for metabolic disorders, 1-oleoyl-sn-glycerol is the kinetically preferred substrate [1]. Its use over 2-oleoyl-sn-glycerol ensures that enzyme assays reflect the highest potential activity, enabling more sensitive detection of MGAT inhibitors or activators. The defined stereochemistry also avoids the confounding variable of mixed isomers, which is critical when determining kinetic constants like KM (reported as 0.01481 mM) or when assessing the stereospecificity of novel acyltransferase inhibitors [1].

Elucidating Hepatic Lipase Function in Lipoprotein Remodeling

Researchers focused on the neutral lipid hydrolase activity of hepatic lipase should select 1-oleoyl-sn-glycerol as a model substrate. Quantitative evidence demonstrates it is hydrolyzed at a substantially higher rate (Vmax = 144 μmol/min/mg) than common phospholipid substrates like phosphatidylcholine (4 μmol/min/mg) [2]. Using this compound allows for a more accurate characterization of the enzyme's neutral lipid-specific function and provides a clear signal-to-noise advantage in activity assays, avoiding the low catalytic rates associated with phospholipid substrates [2].

Serving as a Stereospecific Precursor in the Synthesis of Defined Diacylglycerols

1-Oleoyl-sn-glycerol is an essential starting material for the enzymatic or chemoenzymatic synthesis of structurally defined, chiral diacylglycerols (e.g., 1,2-dioleoyl-sn-glycerol). Its stereochemical purity ensures the synthesis of a single enantiomer, a crucial requirement for studies of lipid signaling molecules where biological activity is often stereospecific [3]. The use of a racemic starting material would lead to a mixture of diastereomers, complicating purification and confounding downstream biological assays [3].

Biochemical Reagent for Studying Lipid Droplet Formation and Metabolism

In model organisms like yeast, 1-oleoyl-sn-glycerol is a physiological intermediate in monoacylglycerol metabolism and has been used as a defined substrate to characterize the activity of lipid droplet-associated lipases, such as YJU3p [4]. Its use as a purified, stereopure substrate allows for the precise dissection of lipid metabolic pathways without the interference of other acylglycerol species present in natural lipid extracts. This is essential for validating the in vivo function of newly discovered lipid metabolic enzymes [4].

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